N,N-Dimethylallylamine
Description
Chemical Structure and Nomenclature in Scholarly Contexts
N,N-Dimethylallylamine is an organic compound with the molecular formula C5H11N. nbinno.comnih.gov Structurally, it is characterized by an allyl group (CH2=CHCH2–) attached to the nitrogen atom of a dimethylamine (B145610) group. nbinno.com This combination of a tertiary amine and a terminal alkene functional group dictates its chemical reactivity.
In scholarly literature and chemical databases, this compound is identified by several systematic and common names. The IUPAC-preferred name for this compound is N,N-dimethylprop-2-en-1-amine . nih.govfishersci.ca It is registered under the CAS Number 2155-94-4 . nih.govsigmaaldrich.com A variety of synonyms are also used, including Allyldimethylamine, Dimethylallylamine, and N-Allyldimethylamine. nih.govsigmaaldrich.comtcichemicals.com
Below are tables detailing its chemical identifiers and physicochemical properties based on published data.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | N,N-dimethylprop-2-en-1-amine nih.gov |
| CAS Number | 2155-94-4 nih.gov |
| Molecular Formula | C5H11N nih.govchemicalbook.com |
| Molecular Weight | 85.15 g/mol nbinno.comfishersci.ca |
| Canonical SMILES | C=CCN(C)C cas.org |
| InChI | InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 nih.govsigmaaldrich.com |
| InChIKey | GBCKRQRXNXQQPW-UHFFFAOYSA-N nih.govfishersci.ca |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Physical State | Liquid sigmaaldrich.comtcichemicals.com |
| Appearance | Colorless to slightly yellow liquid tcichemicals.comchemicalbook.in |
| Boiling Point | 61-64.5 °C cas.orgmerckmillipore.com |
| Melting Point | 59-63 °C cas.orgchemicalbook.in |
| Density | ~0.719 - 0.730 g/cm³ at 20 °C sigmaaldrich.comchemicalbook.in |
| Water Solubility | Soluble nbinno.comchemicalbook.in |
Significance in Contemporary Chemical Sciences
This compound is a significant compound in modern chemical science due to its utility as a versatile intermediate in organic synthesis. nbinno.comxindaobiotech.com Its bifunctional nature allows it to be a precursor for a wide array of more complex molecules across several scientific disciplines. xindaobiotech.com
In Organic and Synthetic Chemistry: The compound serves as a fundamental building block for introducing the dimethylamino and allyl groups into molecular structures. guidechem.com It is widely used in the synthesis of quaternary ammonium (B1175870) salts, which have applications as surfactants and antimicrobial agents. nbinno.com One notable reaction is its silver-catalyzed N-amidation using PhI=NTs as a nitrene source to form aminimide products. acs.org This reaction is chemoselective, proceeding without affecting the olefin group, and has been successfully applied to complex natural products like brucine (B1667951) and quinine. acs.org Furthermore, it can be catalytically hydrogenated to produce N,N-dimethyl-n-propylamine. vulcanchem.com
In Polymer and Materials Science: this compound functions as a monomer in polymerization reactions, particularly for producing cationic polymers. nbinno.com These polymers are noted for their water solubility and are used as flocculants and coagulants. Research has demonstrated its use in radical polymerization to form polymers with specific properties for coatings and adhesives. nbinno.com In materials science, it has been grafted onto plasma-treated polymer surfaces, such as polyethylene (B3416737), to create amine-rich coatings. researchgate.net This surface modification is a key step in immobilizing bioactive molecules. researchgate.net A study on polydimethylsiloxane (B3030410) (PDMS) utilized this compound in the synthesis of allyl carboxybetaine, which was then grafted onto the PDMS surface to create a biocompatible and anti-fouling coating. rsc.org Furthermore, linear poly(this compound) has been investigated as a CO2- and thermo-responsive draw solute for forward osmosis desalination processes. nih.gov
In Pharmaceutical and Agrochemical Research: The compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.comxindaobiotech.com Its structure is a key component for creating molecules with desired pharmacological properties and for formulating potent agents for crop protection. nbinno.comxindaobiotech.com For instance, its derivatives are explored for their potential biological activity against agricultural pests. smolecule.com It is also used in the synthesis of insecticidal bisamides.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylprop-2-en-1-amine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCKRQRXNXQQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29503-30-8 | |
| Record name | 2-Propen-1-amine, N,N-dimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID5062215 | |
| Record name | 2-Propen-1-amine, N,N-dimethyl- | |
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Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-94-4 | |
| Record name | N,N-Dimethylallylamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethylallylamine | |
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| Record name | N,N-Dimethylallylamine | |
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| Record name | 2-Propen-1-amine, N,N-dimethyl- | |
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| Record name | 2-Propen-1-amine, N,N-dimethyl- | |
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| Record name | N,N-dimethylallylamine | |
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| Record name | ALLYLDIMETHYLAMINE | |
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Synthetic Methodologies and Derivative Chemistry of N,n Dimethylallylamine
Direct Synthesis Routes and Optimization Studies
The preparation of N,N-Dimethylallylamine can be achieved through several synthetic pathways, with the choice of method often depending on factors such as starting material availability, desired scale, and reaction conditions.
Base-Mediated Alkylation of Amines
A common and straightforward method for synthesizing this compound involves the reaction of dimethylamine (B145610) with an allyl halide, such as allyl chloride, in the presence of a base. nbinno.com The base, typically sodium hydroxide, neutralizes the hydrohalic acid byproduct, driving the reaction to completion. This nucleophilic substitution reaction provides a direct route to the desired tertiary amine.
Another variation of this approach is the reaction of N,N-dimethyl-m-toluidine with allyl bromide, which upon heating, yields the corresponding N-allyl-N,N-dimethyl-3-methylanilinium bromide salt. dur.ac.uk
Table 1: Examples of Base-Mediated Alkylation for this compound Synthesis
| Amine Reactant | Allyl Halide | Base | Product | Reference |
| Dimethylamine | Allyl Chloride | Sodium Hydroxide | This compound | nbinno.com |
| N,N-Dimethyl-m-toluidine | Allyl Bromide | None (thermal) | N-allyl-N,N-dimethyl-3-methylanilinium bromide | dur.ac.uk |
Catalytic Hydrogenation of N,N-Dimethylprop-2-yn-1-amine
An alternative synthetic strategy involves the catalytic hydrogenation of N,N-Dimethylprop-2-yn-1-amine. chemicalbook.com This method utilizes a catalyst, often palladium-based, to facilitate the addition of hydrogen across the alkyne's triple bond, selectively reducing it to the corresponding alkene and yielding this compound. nbinno.comchemicalbook.com This approach is particularly useful when the corresponding propargyl amine is a readily available starting material. The hydrogenation can be carried out under high pressure and temperature conditions. nbinno.com
Chemical Transformations and Derivatizations Involving the Allyl and Amine Functionalities
The dual functionality of this compound opens up a wide array of possibilities for chemical transformations and the synthesis of more complex molecules. Both the tertiary amine and the allyl group can be selectively targeted to undergo various reactions.
N-Amidation Reactions and Aminimide Formation
The tertiary amine functionality of this compound can undergo N-amidation to form aminimides. In a notable example, a silver(I)-catalyzed reaction with PhI=NTs as the nitrene source leads to the chemoselective formation of the corresponding aminimide. acs.orgacs.org This transformation is remarkable for its selectivity, as the reaction proceeds at the amine functionality without affecting the C=C double bond, thus avoiding the formation of common byproducts like aziridines. acs.orgacs.org The reaction has been shown to be effective with various allylic amines, converting them cleanly into their aminimide derivatives. acs.org
Table 2: Silver-Catalyzed N-Amidation of this compound
| Amine Substrate | Nitrene Source | Catalyst | Product | Yield (%) | Reference |
| This compound | PhI=NTs | [Tp*,BrAg]2 | Aminimide | 65-76 | acs.org |
These aminimide products can undergo further thermally induced rearrangements. For instance, the aminimide derived from this compound rearranges to a hydrazone in high yield. acs.org
Reactions with Activated Acetylenes (e.g., Dimethyl Acetylenedicarboxylate)
This compound reacts with activated acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a complex manner. The reaction involves the initial nucleophilic attack of the amine on the electron-deficient alkyne, forming a zwitterionic intermediate. cdnsciencepub.comresearchgate.net This intermediate can then undergo an intramolecular allyl transfer, resulting in the formation of 1-dimethylamino-2-allylmaleates. cdnsciencepub.comgrafiati.com The reaction conditions, such as the solvent, can influence the yields of the products. cdnsciencepub.com
Cycloaddition and Rearrangement Pathways
The allyl group in this compound and its derivatives participates in various cycloaddition and rearrangement reactions.
[2+2] Cycloaddition: Cobalt-catalyzed [2π + 2π] cycloadditions of N,N-diallylamine derivatives have been reported to form azabicyclo[3.2.0]heptane structures. nih.govacs.org In some cases, this compound has been investigated for its ability to undergo a [2+2]-like cycloaddition with silicon surfaces. researchgate.net
Ene Reaction: An intramolecular, uncatalyzed ene reaction has been observed in a trityl-protected N-allyl-N-dimethylallylamine derivative at elevated temperatures, yielding a single cis-isomer. organic-chemistry.org
Aza-Claisen Rearrangement: A Belluš-Claisen rearrangement has been carried out using dimethylallylamine with an N-phthaloylglycyl chloride as the ketene (B1206846) precursor. hud.ac.uk
Other Rearrangements: N-allyl-N',N'-dimethyl-2,2-dichlorohydrazides, which can be derived from this compound, undergo rearrangement promoted by a copper(I) chloride-tetramethylethylenediamine complex to form N,N-(dimethylamino)-2-pyrrolidinones. nih.gov
Quaternization Reactions and Synthesis of Quaternary Ammonium (B1175870) Salts
The quaternization of this compound is a fundamental process for synthesizing a diverse range of quaternary ammonium salts (QAS), also known as quats. This reaction involves the alkylation or arylation of the tertiary nitrogen atom in this compound, converting it into a quaternary ammonium cation. The resulting salts have a wide array of applications, serving as monomers for polymerization, surfactants, and antimicrobial agents. nbinno.com The general principle of the reaction follows the Menshutkin reaction, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon on an alkylating or arylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary center.
The reactivity of this compound in quaternization reactions is influenced by several factors, including the nature of the alkylating agent, the solvent, temperature, and reaction time. Common quaternizing agents include alkyl halides, such as benzyl (B1604629) chloride and methyl chloride, and sulfuric acid esters, like dimethyl sulfate (B86663) and diethyl sulfate. google.com.na
A significant application of this reaction is in the synthesis of monomers like diallyldimethylammonium chloride (DADMAC), a key component in the production of cationic polymers used as flocculants in water treatment. langyou-chem.com The synthesis can be performed as a two-step process where this compound is first produced and then quaternized with additional allyl chloride. langyou-chem.comgoogle.com
Detailed research has explored various synthetic pathways to produce specific quaternary ammonium salts from this compound. These methods highlight the versatility of this compound as a precursor.
One notable synthesis involves the reaction of this compound with sodium chloroacetate (B1199739) to form a zwitterionic quaternary ammonium compound, an allyl carboxybetaine. rsc.org This reaction is typically conducted in a solvent mixture, such as isopropanol (B130326) and water, under heating for several hours. rsc.org
Another class of quaternizing agents for tertiary amines like this compound includes epihalohydrins, such as epichlorohydrin. The reaction involves the initial formation of a salt between the tertiary amine and a carboxylic acid, which then reacts with the epihalohydrin, typically at elevated temperatures between 50 and 100°C, to yield a quaternary ammonium salt containing a hydroxyl group. google.com
The reaction conditions for quaternization are optimized to achieve high yields and purity. Solvents can range from polar protic (e.g., water, ethanol) to polar aprotic (e.g., acetone, dimethylformamide) and non-polar (e.g., n-hexane), depending on the specific reactants and desired product form. langyou-chem.comgoogle.comresearchgate.net For instance, in the synthesis of DADMAC from this compound and allyl chloride, using a non-polar solvent can cause the resulting quaternary salt to precipitate, allowing for easy separation by filtration. google.com Reaction temperatures can vary from room temperature to higher temperatures (e.g., 65°C), with reaction times spanning from a few hours to over a day. google.comrsc.orgnih.gov
The following tables provide an overview of specific research findings on the synthesis of quaternary ammonium salts from this compound.
Table 1: Synthesis of Allyl Carboxybetaine
This table details the synthesis of a zwitterionic quaternary ammonium salt via the quaternization of this compound with a halo-acid salt. rsc.org
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |
| This compound | Sodium Chloroacetate | Isopropanol / Water | 65 °C | 12 h | Allyl Carboxybetaine |
Table 2: Synthesis of Diallyldimethylammonium Chloride (DADMAC)
This table summarizes the conditions for the quaternization of this compound with allyl chloride, a common method for producing the DADMAC monomer. google.com
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |
| This compound | Allyl Chloride | n-Hexane or Acetone | 20 - 60 °C | 6 - 15 h | Diallyldimethylammonium Chloride |
Table 3: General Quaternization with Epihalohydrins
This table outlines the general conditions for reacting a tertiary amine like this compound with an epihalohydrin in the presence of a carboxylic acid. google.com
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Product |
| This compound | Carboxylic Acid | Epihalohydrin | Various | 50 - 100 °C | 2-hydroxy-3-(alkoxycarbonyl)propyl(dimethyl)allylammonium halide |
Catalysis and Coordination Chemistry of N,n Dimethylallylamine
N,N-Dimethylallylamine as a Ligand in Transition Metal Complexes
The presence of both a nitrogen donor and a carbon-carbon double bond enables this compound to act as a chelating or bridging ligand, leading to the formation of stable and reactive organometallic complexes.
Palladium(II) Coordination Chemistry and Carbon-Metal σ Complex Formation
This compound readily reacts with palladium(II) chloride or lithium chloropalladate(II) in methanol (B129727). researchgate.netacs.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction yields a dimeric complex, di-μ-chloro-bis(2-methoxy-3-N,N-dimethylaminopropyl)dipalladium(II), in high yield. researchgate.netacs.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The formation of this product involves the creation of a stable carbon-palladium sigma (σ) bond. researchgate.netacs.org The nitrogen atom of the dimethylamino group coordinates to the palladium center, forming a five-membered chelate ring, which enhances the stability of the complex. illinois.edu
The reaction demonstrates the ability of the palladium to activate the allyl group, leading to the addition of a methoxy (B1213986) group from the solvent at the 2-position of the propyl chain. This type of cyclometalation is a key step in many palladium-catalyzed reactions. Furthermore, coordination between palladium and the nitrogen atom can induce high regioselectivity in reactions such as the arylation of N,N-dialkylallylamines.
Table 1: Palladium(II) Complex Formation with this compound
| Reactants | Solvent | Product | Yield | Ref |
|---|---|---|---|---|
| This compound, Palladium(II) chloride or Lithium chloropalladate(II) | Methanol | di-μ-chloro-bis(2-methoxy-3-N,N-dimethylaminopropyl)dipalladium(II) | 97% | researchgate.net |
Design and Synthesis of this compound-Based Ligands
The structural motif of this compound has been incorporated into the design of more complex ligands for transition metal catalysis. For instance, this compound has been used in the synthesis of dihydroisoquinolones. rsc.org In rhodium-catalyzed reactions of aryl hydroxamates with alkenes, the use of dimethylallylamine as the alkene component leads to 3-substituted products. ineosopen.org
Furthermore, the reactivity of the allyl group in this compound can be harnessed to create new ligand structures. The reaction of tertiary amines bearing an allylic substituent with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of 1-dimethylamino-2-X' maleates, where X' is the allylic isomer of the original substituent. cdnsciencepub.com This transformation proceeds through a zwitterionic intermediate and an intramolecular allyl transfer. cdnsciencepub.com
Catalytic Systems Utilizing this compound
This compound is not only a ligand but also a substrate and a component in various catalytic systems, influencing reaction pathways and selectivity.
Silver-Catalyzed Nitrene Transfer for N-N Bond Formation
In the presence of a silver(I) catalyst, this compound can undergo a highly chemoselective N-amidation reaction. recercat.cat When reacted with a nitrene source like PhI=NTs, the nitrene group is transferred to the tertiary amine of this compound, forming an aminimide product with a new N-N bond. recercat.catacs.org This reaction is remarkable for its selectivity, as the competing aziridination of the C=C double bond or C-H insertion reactions are not significantly observed. recercat.catacs.org
The use of this compound as the substrate led to the isolation of the aminimide product in yields of 65–76% using either TpBr3Cu(NCMe) or [Tp*,BrAg]2 as catalysts. acs.org Theoretical calculations suggest that this high chemoselectivity for N-N bond formation over aziridination is kinetically favored and proceeds through a triplet metal-nitrene intermediate. recercat.catacs.org
Table 2: Silver-Catalyzed N-N Bond Formation with this compound
| Substrate | Catalyst | Nitrene Source | Product | Yield | Ref |
|---|---|---|---|---|---|
| This compound | [Tp*,BrAg]2 | PhI=NTs | Aminimide | 65-76% | acs.org |
| This compound | TpBr3Cu(NCMe) | PhI=NTs | Aminimide | 65-76% | acs.org |
Cobalt-Catalyzed Dehydrosilylation and Crosslinking
Cobalt complexes are effective catalysts for hydrosilylation and dehydrosilylation reactions. researchgate.netresearchgate.netresearchgate.net While direct studies on this compound are less common, related systems show that cobalt catalysts can mediate the dehydrogenative coupling of silanes with amines to form aminosilanes. researchgate.net Pincer-type cobalt complexes have shown high efficiency and chemoselectivity in these transformations. researchgate.netacs.org
In the context of cobalt-catalyzed reactions, the amine functionality can play a crucial role. For instance, in the deoxygenation of alcohols, an amine-amide metal-ligand cooperation mechanism has been proposed where the amine arm of a pincer ligand is deprotonated, facilitating the activation of silane. figshare.com Such mechanisms could be relevant in potential cobalt-catalyzed transformations of this compound.
Influence on Chemoselectivity and Reaction Mechanisms
The presence of this compound or related structures can significantly influence the chemoselectivity and mechanism of a reaction. In silver-catalyzed nitrene transfer reactions, the choice of ligand is crucial for tuning the chemoselectivity between C-H insertion and aziridination. nih.govwisc.eduresearchgate.net While this compound itself acts as the substrate in the N-N bond formation, the principles of ligand influence are broadly applicable. acs.org The ability of the silver catalyst to selectively activate the amine over the alkene is a key mechanistic feature. recercat.catacs.org
Mechanistic studies involving silver-catalyzed nitrene transfer have revealed the potential involvement of different silver oxidation states, including Ag(II) and Ag(III), in the catalytic cycle. acs.org The reaction pathway can also be influenced by noncovalent interactions and the rigidity of the ligand scaffold. wisc.edunih.gov In the case of N-N bond formation with this compound, computational studies point to a pathway involving a triplet silver nitrene intermediate, which kinetically disfavors the thermodynamically favored aziridination product. acs.org This highlights how the electronic structure of the catalytic intermediate, influenced by the substrate, dictates the reaction outcome.
Polymer Science and Advanced Material Applications of N,n Dimethylallylamine
Polymerization Dynamics and Mechanisms of N,N-Dimethylallylamine Monomers
This compound serves as a monomer in the synthesis of specialized polymers, particularly those with applications in stimuli-responsive systems. The polymerization of this monomer can be achieved through various mechanisms, each offering different levels of control over the final polymer structure and properties.
Radical polymerization is a common method for synthesizing polymers from this compound, typically starting from its hydrochloride salt. The process involves the use of a radical initiator to begin the polymerization chain reaction. google.com Studies have focused on optimizing reaction conditions to maximize polymer yield and control molecular weight.
Research has shown that even with standard radical polymerization, obtaining high molecular weight polymers from N,N-dialkylallylamine can be challenging. google.com However, specific conditions, such as using a 70 wt. % monomer concentration in ethanol (B145695) with 3.3 mol % MAIB initiator at 60°C, have yielded poly(this compound hydrochloride) with a weight average molecular weight of 3,600. google.com Another approach involved polymerization in methanol (B129727) at a 75% monomer concentration at 50°C, which resulted in a polymer with a weight average molecular weight of 900 and a 95% isolation yield. google.com
| Solvent | Monomer Conc. (wt. %) | Initiator | Initiator Conc. (mol % to monomer) | Temperature (°C) | Weight Avg. Molecular Weight (Mw) | Isolation Yield (%) |
|---|---|---|---|---|---|---|
| Methanol | 75 | MAIB | 2.5 | 50 | 900 | 95 |
| Ethanol | 70 | MAIB | 3.3 | 60 | 3,600 | Not Specified |
| Ethanol | Not Specified | MAIB | Not Specified | 60 | 1,400 | 69 |
To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed. mdpi.com Among these, Reversible Addition−Fragmentation Chain-Transfer (RAFT) polymerization has been identified as a highly effective method for synthesizing well-defined polymers and block copolymers from amine-containing monomers, including this compound. mdpi.comgoogle.com
RAFT polymerization allows for the precise targeting of molecular weights and the creation of polymers with narrow molecular weight distributions. mdpi.com This level of control is crucial for applications where polymer properties are highly dependent on their size and structure, such as in the development of CO2-responsive materials for forward osmosis. sociedadpolimerica.org.mx The technique has been used to prepare a variety of CO2-responsive polymers, including those based on this compound, with targeted molecular weights. sociedadpolimerica.org.mxresearchgate.net Research indicates that specific RAFT agents, such as xanthates, may be particularly suitable for the controlled radical cyclopolymerization of protonated diallylammonium monomers. researchgate.net The synthesis of diblock copolymers using a poly(this compound) block as a foundational segment for subsequent chain growth is a key application of this technique. mdpi.comresearchgate.net
Radical Polymerization Studies and Yield Optimization
Development of Functional Polymers Incorporating this compound Units
The incorporation of this compound units into polymers imparts unique functionalities, most notably CO2-responsiveness. This property is harnessed in advanced materials for environmental and separation applications.
Poly(this compound) (PDMAAm) is a prominent example of a CO2-responsive or "switchable" polymer. sociedadpolimerica.org.mxresearchgate.net The tertiary amine groups within the polymer chain are responsible for this behavior. sociedadpolimerica.org.mx In an environment without CO2 (e.g., under air or an inert gas), the polymer is neutral and relatively hydrophobic. sociedadpolimerica.org.mx When CO2 is introduced into an aqueous solution of the polymer, it reacts with water to form carbonic acid, which then protonates the amine groups. researchgate.net This creates positively charged ammonium (B1175870) polymer chains with bicarbonate counter-ions, rendering the polymer hydrophilic and highly soluble in water. sociedadpolimerica.org.mxdigitellinc.com
This reversible switching of hydrophilicity is the basis for its application as a draw solute in forward osmosis (FO) systems for water purification. sociedadpolimerica.org.mxnih.gov In the FO process, the highly concentrated, protonated PDMAAm solution generates a high osmotic pressure, drawing water from a feed solution (e.g., wastewater or saltwater) across a semipermeable membrane. sociedadpolimerica.org.mx After the water has been extracted, the CO2 can be removed by gentle heating or by bubbling air through the solution. sociedadpolimerica.org.mxdigitellinc.com This causes the polymer to revert to its neutral, hydrophobic state, leading to its precipitation or a significant decrease in solubility, which allows for its easy separation from the purified water. sociedadpolimerica.org.mxacs.org This dual CO2- and thermo-responsive nature makes PDMAAm a promising draw agent. researchgate.net
The efficiency of a draw solute in forward osmosis is critically dependent on its osmotic pressure and the viscosity of its solution. An ideal solute generates a high osmotic pressure when "on" (protonated with CO2) and a very low osmotic pressure when "off" (neutral). nih.gov Linear poly(this compound) (l-PDMAAm) exhibits an excellent contrast in this regard. acs.orgacs.org For example, a 33 wt/vol % solution of l-PDMAAm has an osmotic pressure of only 2.3 bar under air, which skyrockets to 59.2 bar in the presence of CO2. acs.org At higher concentrations (50 wt%), low molecular weight PDMAAm can generate an osmotic pressure as high as 170 bar under CO2. acs.org
However, a significant challenge with PDMAAm solutions is their high viscosity, especially at the concentrations required to generate sufficient osmotic pressure for industrial applications. acs.orgacs.org While it was hypothesized that branched polymer architectures might lead to lower solution viscosities compared to their linear counterparts of the same molecular weight, studies have surprisingly shown that the viscosities are similar. rsc.org Furthermore, branched PDMAAm tended to exhibit lower osmotic pressures in both its neutral and protonated states compared to linear PDMAAm. rsc.org Research suggests that using lower molecular weight linear polymers is a more effective strategy for achieving a favorable balance of high osmotic pressure and manageable viscosity. acs.org
| Polymer Type | Concentration | Condition | Osmotic Pressure (bar) | Source |
|---|---|---|---|---|
| Linear PDMAAm | 33 wt/vol % | Under Air | 2.3 | acs.org |
| Linear PDMAAm | 33 wt/vol % | Under CO₂ | 59.2 | acs.org |
| Linear PDMAAm | 35 wt % | Under CO₂ | ~60 | researchgate.net |
| Low Mw PDMAAm | 50 wt % | Under CO₂ | 170 | acs.org |
| Linear poly-N-methylethyleneimine (for comparison) | 43 wt/vol % | Under Air | 26 | googleapis.com |
| Poly(this compound) (for comparison) | 43 wt/vol % | Under Air | 4 | googleapis.com |
Both linear and branched architectures of poly(this compound) have been synthesized to investigate the effect of polymer topology on its properties as a draw solute. researchgate.netrsc.org
A common method for producing linear poly(this compound) (l-PDMAAm) involves a two-step process. First, linear poly(N,N-dimethylacrylamide) (l-PDMA) is synthesized via free-radical polymerization of the N,N-dimethylacrylamide monomer. acs.org This is often done in the presence of a chain transfer agent to control the polymer's growth. acs.org In the second step, the amide groups of the l-PDMA polymer are reduced to amines using a powerful reducing agent like lithium aluminum hydride (LiAlH4), yielding the final l-PDMAAm product. acs.org
The synthesis of branched poly(this compound) (b-PDMAAm) can also be achieved through similar multi-step pathways, often starting with the synthesis of a branched poly(N,N-dimethylacrylamide) precursor. rsc.org These branched polymers have been synthesized and evaluated to determine if their different molecular architecture could mitigate the high viscosity issues seen with linear polymers, although results indicate this is not a straightforward solution. rsc.org
Osmotic Pressure and Viscosity Characteristics
Poly(dimethylsiloxane) Functionalization for Microbial Nanoculture Systems
The functionalization of poly(dimethylsiloxane) (PDMS) with this compound (DMAA) represents a significant advancement in the development of microbial nanoculture systems. researchgate.net Standard commercial PDMS formulations, such as Sylgard 184, present challenges for microbial applications due to their inherent hydrophobicity and the undefined nature of their polymer network, which limits control over transport and mechanical properties. nih.govchemrxiv.org To overcome these limitations, a novel PDMS composition was developed by incorporating DMAA into a mixture of vinyl- and hydromethylsiloxane polymers. researchgate.netfrontiersin.org This approach allows for the creation of functional, semipermeable membranes that can encapsulate bacteria, mimic cellular microenvironments, and facilitate mass transport for studying microbial dynamics. researchgate.netnih.gov
The introduction of this compound into the PDMS matrix is a key strategy for modifying the polymer's fundamental properties. DMAA acts as a chemical modifier that alters both the hydrophobicity and the structure of the polymer network. researchgate.netnih.gov
The primary mechanism of network modification involves DMAA competing with the vinyl-terminated PDMS during the hydrosilylation cross-linking process. chemrxiv.org This competition prevents the formation of a tightly cross-linked network, resulting in a polymer structure with a larger free volume. frontiersin.orgnih.gov This altered network structure directly translates to increased permeability of the resulting membrane. frontiersin.org The modification allows for the selective transport of small molecules, which is crucial for controlling the environment within the nanocultures. acs.org
Characterization of these DMAA-functionalized membranes has been performed using various analytical techniques. Contact angle measurements are used to evaluate changes in wettability and hydrophobicity, while Nuclear Magnetic Resonance (NMR) spectroscopy and sol-gel analysis are employed to assess the physical and chemical properties of the newly fabricated membranes. researchgate.netnih.gov The ability to tune the polymer network provides a platform for creating culture systems with on-demand properties for various microenvironments. chemrxiv.org
A study investigating the transport properties of DMAA-functionalized PDMS membranes demonstrated its modified permeability compared to the commercial polymer Sylgard 184. The findings highlight the selective nature of the modified membrane.
| Molecule | Permeability in Sylgard 184 | Permeability in DMAA-Functionalized PDMS |
| Ampicillin | Readily Diffuses | Not Permeable |
| Tetracycline (B611298) | Not specified | Permeable |
| Chloramphenicol | Not specified | Permeable |
| This table is based on findings that show DMAA functionalization alters the chemical interactions that govern molecular transport across the membrane. acs.org |
The tailored properties of DMAA-functionalized PDMS are particularly advantageous for cell encapsulation and microbial cultivation. frontiersin.org The polymer mixture has been successfully used to generate hydrodynamically stable microcapsules capable of housing and cultivating Escherichia coli cells. researchgate.netnih.gov These nanoliter-scale bioreactors, or "nanocultures," provide a confined and precisely controlled environment for interrogating microbial communities. researchgate.netacs.org
A key application of these functionalized nanocultures is the study of microbial responses to various molecular probes, such as antibiotics. chemrxiv.org For instance, the selective permeability of the DMAA-modified membrane allows molecules like tetracycline to diffuse into the capsules and inhibit the growth of the encapsulated microbes. nih.gov This functionality establishes the system as an effective tool for evaluating microbial resistance, growth dynamics, and intercellular interactions. researchgate.netnih.gov The ability to manipulate the shell chemistry of the nanocultures facilitates the transport of metabolites and other small molecules essential for controlling cell growth and characterizing community behavior. acs.org These advancements lay the groundwork for developing sophisticated in vivo models and for discovering novel biotherapeutics by studying complex microbial interactions in simulated natural microenvironments. nih.govacs.org
Hydrophobicity Modulation and Polymer Network Modification
Surface Modification and Grafting Polymerization (e.g., on Polyethylene)
This compound is utilized in surface modification techniques to impart specific functionalities to polymer substrates, such as polyethylene (B3416737). A common method involves plasma treatment followed by graft polymerization. mdpi.com This process is designed to enhance surface properties like biocompatibility, which is crucial for biomedical applications where materials come into contact with blood or tissue. mdpi.com
In one study, low-density polyethylene (LDPE) was used as a substrate for surface functionalization. mdpi.com The process begins with treating the LDPE surface with plasma to introduce oxidative functional groups and simultaneously increase surface roughness through etching. mdpi.com Immediately following plasma exposure, the activated surface is subjected to this compound (referred to as DAAM in the study) vapors. researchgate.net This step initiates a radical graft polymerization process, creating polymer brushes containing functional amine groups on the LDPE surface. mdpi.comresearchgate.net The schematic representation of this grafting process is shown below.
Schematic of Grafting Process on Polyethylene
| Step | Description |
|---|---|
| 1. Substrate | Low-Density Polyethylene (LDPE) sheet. |
| 2. Activation | The LDPE surface is treated with plasma to create reactive sites. |
| 3. Grafting | The plasma-activated surface is exposed to this compound vapor, which polymerizes from the surface, forming grafted chains. |
| 4. Functionalization | The resulting surface is rich in tertiary amine groups from the grafted this compound. |
This table describes a multi-step process for surface modification as reported in research studies. mdpi.comresearchgate.net
The success of the surface modification is confirmed through characterization techniques including water contact angle measurements, which assess wettability, and Atomic Force Microscopy (AFM), which reveals changes in surface morphology. mdpi.com This "grafting-to" approach effectively alters the surface chemistry of inert polymers like polyethylene, enabling the subsequent immobilization of other bioactive molecules to further enhance their function. mdpi.comresearchgate.net
Environmental Transformation and Degradation Pathways of N,n Dimethylallylamine
Atmospheric Reactivity and Ozonolysis Kinetics
The atmospheric fate of N,N-Dimethylallylamine (DMAA) is largely dictated by its reaction with oxidants, most notably ozone (O₃). As a molecule containing both a carbon-carbon double bond (C=C) and a tertiary amine group, DMAA has two potential sites for ozone attack. iarc.frresearchgate.net Studies have shown that its reaction with ozone is exceptionally rapid.
In the gas phase, the reaction is too fast to be measured by conventional Fourier-transform infrared spectroscopy (FTIR) experiments, indicating a rate constant greater than 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.govdtic.milresearchgate.net This suggests a short atmospheric lifetime of less than five days in the presence of a typical ozone concentration of 100 ppb. nih.govdtic.milresearchgate.net In condensed phases, such as in a carbon tetrachloride (CCl₄) solution, the reaction rate constant has been determined to be on the order of 1.1 × 10⁶ M⁻¹ s⁻¹ at room temperature. iarc.fr This high reactivity is a result of the lone pair of electrons on the nitrogen atom, which makes the amine group susceptible to electrophilic attack by ozone, in addition to the reactivity of the C=C bond. iarc.frresearchgate.net
Table 1: Ozonolysis Rate Constants for this compound (DMAA) and Related Compounds
| Compound | Phase | Rate Constant | Estimated Atmospheric Lifetime | Source |
|---|---|---|---|---|
| This compound (DMAA) | Gas Phase | >10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | < 5 days | nih.govdtic.milresearchgate.net |
| This compound (DMAA) | Liquid Phase (CCl₄) | 1.1 × 10⁶ M⁻¹ s⁻¹ | N/A | iarc.fr |
| E-N,N-dimethyl-1-propenylamine (DPA) | Gas Phase | >10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | < 5 days | nih.govdtic.milresearchgate.net |
| 2-methyl-1-nitroprop-1-ene (NTP) | Gas Phase | (3.5 ± 0.9) × 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ | 134 days | dtic.milresearchgate.net |
The structure of this compound, specifically the positioning of the amino group relative to the double bond, plays a critical role in its reactivity with ozone. iarc.fr When the amino group is separated from the C=C bond by a methylene (B1212753) (-CH₂-) group, as in DMAA, the molecule exhibits a high reaction rate. iarc.fr However, this rate is at least an order of magnitude smaller than that of its isomer, E-N,N-dimethyl-1-propenylamine (DPA), where the amino group is directly attached to the double bond. iarc.frresearchgate.net In DPA, the lone pair of electrons on the nitrogen can delocalize into the adjacent alkene π-system, which significantly increases the electron density of the double bond and makes it more susceptible to electrophilic attack by ozone. iarc.frresearchgate.net
Product analysis from the ozonolysis of this compound confirms that the reaction occurs at both the C=C bond and the tertiary amine group. iarc.frresearchgate.net The primary products identified through methods like electrospray ionization mass spectrometry (ESI-MS) are nitrogen-containing compounds resulting from the attack on the amine group. iarc.frresearchgate.net
The most intensely detected products are Dimethylallylamine N-oxide and its dimer, along with N-allylmethylamine . iarc.frresearchgate.net The formation of N-oxides is a characteristic outcome of the ozonation of tertiary amines. iarc.frresearchgate.netscience.gov Small amounts of carbonyl compounds have also been observed, which could be formed from ozone's reaction with either the amine or the C=C bond. iarc.frresearchgate.net In gas-phase reactions, products such as formaldehyde (B43269) and formic acid have been noted. nih.gov The identification of these different products confirms that the initial site of ozone attack is competitive between the double bond and the amine nitrogen. iarc.frresearchgate.net
Table 2: Major Identified Ozonolysis Products of this compound (DMAA)
| Product | Analytical Method | Inferred Site of O₃ Attack | Source |
|---|---|---|---|
| Dimethylallylamine N-oxide | MS, MS/MS | Amine Nitrogen (─N─) | iarc.frresearchgate.net |
| N-allylmethylamine | MS, MS/MS | Amine Nitrogen (─N─) | iarc.frresearchgate.net |
| Formaldehyde | FTIR | C=C Bond | nih.gov |
| Formic Acid | FTIR | C=C Bond | nih.gov |
Structure-Reactivity Relationships in Ozone Reactions
Degradation in Aqueous and Other Environmental Matrices
While atmospheric degradation is rapid, the fate of this compound in other environmental compartments is less understood.
There is limited specific data available from direct studies on the hydrolytic stability of this compound under typical environmental conditions. nih.govcanbipharm.com However, related compounds offer some insight. For instance, certain enamines, where an amino group is directly bonded to a C=C bond, are known to hydrolyze in water. nih.gov In one study concerning the thermal degradation of a CO₂ absorbent, this compound was identified as a degradation product formed from N,N,N'-trimethylpropane-1,3-diamine (TMPDA). dtic.mil This formation was noted to occur when an unstable proton is present on the amino nitrogen atom, but this does not describe the stability of this compound itself once in an aqueous solution. dtic.mil Without direct experimental studies, a definitive assessment of its hydrolytic stability remains an area for further research.
Hydrolytic Stability Assessments
Implications for Environmental Risk Assessment of Nitrogen-Containing Emerging Contaminants
The study of this compound's degradation pathways has significant implications for the environmental risk assessment of the broader class of nitrogen-containing emerging contaminants. dtic.mil Its rapid atmospheric degradation suggests it is not persistent in the air; however, the nature of its degradation products is a key consideration. nih.govdtic.milresearchgate.net
The formation of products like formaldehyde, formic acid, and N-oxides from ozonolysis means that assessing the environmental impact requires evaluating the toxicity and fate of these transformation products, not just the parent compound. iarc.frnih.govdtic.mil This highlights a crucial principle in risk assessment: the disappearance of a parent contaminant does not necessarily signify detoxification, as transformation products can also pose health and environmental risks. dtic.mil
Furthermore, the structure-reactivity relationships observed for this compound and related molecules provide a basis for predicting the environmental fates of other, more complex emerging contaminants that contain similar functional groups (C=C bonds and amino groups). tcichemicals.com This allows for a more proactive approach to risk assessment, where the likely persistence and transformation pathways of new or under-studied chemicals can be estimated based on their molecular structure. tcichemicals.com
Theoretical and Computational Studies on N,n Dimethylallylamine
Electronic Structure and Molecular Conformation Analysis
The electronic structure of N,N-Dimethylallylamine is characterized by the interplay between the nitrogen lone pair and the π-system of the allyl group. This interaction dictates the molecule's conformation and reactivity. Studies involving the covalent attachment of this compound (DMAA) onto silicon surfaces have shown that the molecule bonds via a [2+2]-like cycloaddition involving its C=C group, demonstrating the accessibility of the double bond's electrons. researchgate.net This contrasts with N-methylallylamine, which reacts through N-H bond cleavage, highlighting how the dimethyl substitution pattern makes the nitrogen lone pair and the allyl π-bond the primary sites for chemical interaction. researchgate.net
Computational studies using local ionization energy (IE) calculations have been employed to predict the most reactive sites within the molecule. researchgate.net The average local ionization energy surfaces, calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G** level, help to visualize regions of high electron density that are susceptible to electrophilic attack. researchgate.net For this compound, these calculations indicate that the nitrogen atom is a primary site of reactivity, which is consistent with experimental observations of its reactions with oxidants like ozone. researchgate.netnih.gov The lone pair of electrons on the tertiary amine nitrogen is a key feature of its electronic structure. researchgate.net Furthermore, EPR studies on the radical cation of this compound have been conducted to understand the electronic structure of transient species. researchgate.net
In organometallic complexes, the conformation of ligands derived from this compound is crucial. For instance, in platinum complexes with chelating 3-dimethylamino-1-propyl ligands, DFT calculations were used to investigate the ring inversion mechanism. illinois.edu These calculations showed that the process proceeds through a transition state with a calculated relative free energy of 6.4 kcal mol⁻¹, which aligns well with experimentally measured activation energies, confirming a non-dissociative mechanism. illinois.edu
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound, from catalytic transformations to environmental degradation pathways.
Another example is the reaction of this compound with (C₆F₅)₂BH, which results in a five-membered ring system with an intramolecular dative B-N bond. nih.gov DFT studies were performed to rationalize the reaction mechanism for this transformation. nih.gov Similarly, DFT has been used to study the activation of catalysts in the hydrosilylation of this compound. chemicalbook.com
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| [Tp,BrAg]₂ + PhI=NTs | Initial Reactants | 0.0 |
| Tp,BrAg | Active Catalyst Generation | 12.6 |
| Tp,BrAg(PhI=NTs) | Nitrene Source Coordination | 23.4 |
| ¹R (Singlet Metal-Nitrene) | Singlet Intermediate after PhI dissociation | 18.5 |
| ³R (Triplet Metal-Nitrene) | Triplet Intermediate after PhI dissociation | 11.9 |
| Tp,BrAg(PN-N) | Product Complex (after ¹TSN-N) | -22.4 |
| Tp*,BrAg + PN-N | Dissociated Product & Catalyst | -70.8 |
A significant success of DFT in studying this compound is the prediction and rationalization of chemoselectivity. In the aforementioned silver-catalyzed nitrene transfer, this compound presents two reactive sites: the tertiary amine and the C=C double bond. acs.org Experimentally, the reaction shows exquisite chemoselectivity, forming the N-N bond (aminimide) product exclusively, with no aziridination (from reaction at the C=C bond) or C-H insertion products observed. acs.orgrecercat.cat
DFT calculations elucidated the origin of this selectivity. acs.org The calculations showed that while the aziridination pathway is thermodynamically favored, it is kinetically disfavored. acs.org The transition state for N-N bond formation via the triplet metal-nitrene intermediate (³R) requires surmounting a barrier of only 3.9 kcal mol⁻¹ (via MECP2). acs.org In contrast, the competing aziridination pathway from the same intermediate has a significantly higher activation barrier of 9.3 kcal mol⁻¹ (³TSN-C). acs.org This kinetic preference for N-amidation is attributed to the higher nucleophilicity of the nitrogen lone pair compared to the π-electrons of the double bond and the irreversible nature of the highly exergonic aminimide formation. acs.org
| Reaction Pathway | Transition State | Spin State | Activation Barrier (kcal/mol) | Product Type |
|---|---|---|---|---|
| N-N Bond Formation | MECP2 | Triplet | 3.9 | Aminimide |
| Aziridination | ³TSN-C | Triplet | 9.3 | Aziridine |
| N-N Bond Formation | ¹TSN-N | Singlet | 2.3 (from ¹R) | Aminimide |
Chemoselectivity is also a key question in the environmental reactions of this compound. In its reaction with ozone, there are two potential sites of attack: the amine nitrogen and the C=C double bond. nih.govescholarship.org Experimental product analysis combined with local ionization energy calculations shows that ozone preferentially attacks the amine nitrogen. researchgate.netnih.gov The major identified products are dimethylallylamine N-oxide and N-allylmethylamine, both resulting from initial attack at the nitrogen atom. nih.govresearchgate.net
Energy Profiles of Catalytic Transformations
Prediction of Environmental Fate Parameters and Reactivity
Computational methods are increasingly used to predict the environmental fate of emerging contaminants, with this compound serving as a model compound for nitrogen-containing alkenes. nih.govnsf.gov Studies on its ozonolysis kinetics in both the gas and condensed phases provide crucial data for environmental models. nih.govacs.org
The gas-phase reaction of this compound with ozone is too fast to be measured by standard FTIR techniques, with a determined lower limit rate constant of >10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. acs.org This implies a short atmospheric lifetime of less than 5 days in the presence of 100 ppb of ozone, indicating it is rapidly degraded in the atmosphere. acs.org In the condensed phase (CCl₄ solution), the reaction is also extremely fast. nih.govnsf.gov
Computational chemistry aids in understanding this high reactivity. The presence of the amino group one carbon away from the double bond significantly lowers the activation energy (Ea) for ozonolysis compared to a structurally similar alkene like 4,4-dimethyl-1-pentene. nsf.gov This activating effect is attributed to the electron-donating nature of the amino group. nsf.gov As noted previously, local ionization energy calculations correctly predict that the nitrogen atom is the most probable site of initial ozone attack, which dictates the subsequent degradation pathway and the products formed. researchgate.netnih.gov The main products identified from ozonolysis in a CCl₄ solution are dimethylallylamine N-oxide and N-allylmethylamine, confirming the primary attack on the nitrogen. nih.gov
| Compound | Phase | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| This compound (DMAA) | Gas | >1 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | - |
| This compound (DMAA) | CCl₄ Solution | Too fast to measure | 4.3 ± 0.6 |
| 4,4-dimethyl-1-pentene | CCl₄ Solution | 1.4 x 10⁴ M⁻¹ s⁻¹ | 9.6 |
| E-N,N-Dimethyl-1-propenylamine (DPA) | Gas | >1 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | - |
| Product Name | Initial Site of O₃ Attack |
|---|---|
| Dimethylallylamine N-oxide | Nitrogen Atom |
| N-allylmethylamine | Nitrogen Atom |
Advanced Analytical Methodologies for N,n Dimethylallylamine Characterization
Spectroscopic Techniques for Structural Elucidaion
Spectroscopic methods are indispensable for confirming the molecular structure of N,N-Dimethylallylamine.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, confirming the connectivity of its atoms. The chemical shifts (δ) and coupling constants (J) are characteristic of its specific structure. chemicalbook.com A typical ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.comnii.ac.jp
The non-equivalence of the N-methyl protons in certain complexes can be explained by a cyclic system where the nitrogen is coordinated to a metal, creating a rigid structure. nii.ac.jp
Interactive Data Table: ¹H NMR Spectral Data for this compound chemicalbook.com
| Proton Assignment | Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |
| =CH- (A) | 5.833 | m, J(A,B)=17.3, J(A,C)=9.7, J(A,D)=6.4 |
| =CH₂ (B) | 5.14 | d, J(A,B)=17.3, J(B,D)=1.1 |
| =CH₂ (C) | 5.10 | d, J(A,C)=9.7, J(C,D)=1.1 |
| -CH₂-N (D) | 2.910 | d, J(A,D)=6.4, J(B,D)=1.1, J(C,D)=1.1 |
| N(CH₃)₂ (E) | 2.219 | s |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. chemicalbook.com For instance, the presence of a terminal alkene is confirmed by specific stretching and bending vibrations.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the compound. nist.govnist.gov The molecular weight of this compound is 85.15 g/mol . nih.govfishersci.ca
Interactive Data Table: Key Spectroscopic Data for this compound
| Analytical Technique | Observed Feature | Value/Description | Reference |
| Infrared (IR) Spectroscopy | C=C stretch | Present | chemicalbook.com |
| Infrared (IR) Spectroscopy | C-N stretch | Present | chemicalbook.com |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z 85 | nist.govnih.gov |
| Mass Spectrometry (MS) | Molecular Formula | C₅H₁₁N | nist.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR)
Chromatographic and Electrophoretic Separations
Gas chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like this compound. sigmaaldrich.com It is often used to assess the purity of the compound, with assays showing ≥99.0% purity being achievable. sigmaaldrich.com In research, GC is employed to monitor the progress of reactions involving this compound, such as its hydrogenation to N,N-dimethyl-n-propylamine. rsc.org The retention time in a GC system is a characteristic property that can be used for identification. rsc.org For instance, under specific GC conditions, this compound has a retention time of 7.948 minutes. rsc.org
High-Performance Liquid Chromatography (HPLC) is another suitable chromatographic technique for the analysis of this compound. sigmaaldrich.com While less common than GC for this specific compound, it can be adapted for its analysis, particularly for non-volatile derivatives or in complex mixtures.
Quantitative Analysis Methods (e.g., Nonaqueous Titration)
Nonaqueous titration is a classical and effective method for the quantitative determination of this compound, which is a weak base. This method involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, and titrating it with a standard solution of a strong acid, like perchloric acid dissolved in glacial acetic acid. researchgate.netresearchgate.net The endpoint of the titration can be detected using a visual indicator, such as crystal violet, or by potentiometry. researchgate.netresearchgate.net This technique is particularly useful for determining the purity of this compound and is a standard method in quality control, with a specified minimum purity of 98.0% by nonaqueous titration. tcichemicals.com The method is considered simple, convenient, and accurate, offering a reliable alternative to chromatographic techniques. researchgate.net The presence of small amounts of water (up to 5%) has been shown to have little effect on the accuracy of the determination of this compound, with a relative error generally within 1%. researchgate.net
Biological and Biomedical Research Interfaces of N,n Dimethylallylamine
Role in Functionalized Polymeric Biomaterials
The chemical structure of N,N-Dimethylallylamine makes it an ideal monomer for modifying the surface properties of polymeric biomaterials. Through techniques like plasma treatment and graft polymerization, DMAA can be used to create polymer "brushes" on otherwise inert surfaces, introducing a high density of tertiary amine functional groups. nih.govacs.org This surface functionalization is a key strategy for enhancing the biocompatibility and performance of materials used in medical devices and tissue engineering.
One significant application is in improving the hemocompatibility of materials like low-density polyethylene (B3416737) (LDPE). nih.gov Researchers have grafted DMAA onto plasma-activated LDPE surfaces to create a platform for immobilizing anticoagulant molecules such as heparin and fucoidan (B602826). nih.govacs.org The amine-rich surface facilitates the anchoring of these bioactive agents, which is crucial for preventing blood clotting on devices that come into contact with blood.
In another innovative application, DMAA is used to functionalize poly(dimethylsiloxane) (PDMS) to create novel microbial nanoculture systems. yacooscience.comscbt.com These systems are designed to mimic the natural microenvironment of cells. yacooscience.com The incorporation of DMAA into the PDMS polymer network alters its hydrophobicity and modulates the membrane's transport properties. yacooscience.comscbt.com This allows for the selective diffusion of nutrients, waste products, and other small molecules like antimicrobials, providing a finely controlled environment for studying microbial dynamics, growth, and interactions. scbt.com
The table below summarizes key research findings on the use of this compound in creating functional biomaterials.
| Substrate Material | Method of Functionalization | Purpose of Functionalization | Key Research Finding |
|---|---|---|---|
| Low-Density Polyethylene (LDPE) | Plasma treatment followed by graft polymerization of DMAA | To create an amine-functionalized surface for immobilizing anticoagulants. nih.gov | Successfully created a platform for anchoring heparin and fucoidan to improve the blood compatibility of the material. nih.govacs.org |
| Poly(dimethylsiloxane) (PDMS) | Incorporation of DMAA into the polymer mixture during synthesis | To develop a semipermeable membrane for microbial nanocultures that mimics the cellular microenvironment. yacooscience.com | The DMAA-functionalized membrane exhibited selective permeability, facilitating mass transport to study microbial dynamics and response to antimicrobials. yacooscience.comscbt.com |
| Polyethylene Terephthalate (PET) | Grafting onto a plasma-treated surface | To create amine-rich coatings that can control cell behavior and be used to immobilize molecules. acs.orgoup.com | Amine-rich coatings demonstrated a positive effect on cell adhesion, proliferation, and differentiation for various cell types. oup.com |
Utility in Medicinal Chemistry as a Synthetic Intermediate
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and their precursors. tandfonline.com Its dual functionality—the polymerizable allyl group and the nucleophilic tertiary amine—provides synthetic chemists with a versatile tool for building molecular complexity.
This compound is utilized in the production of specific therapeutic compounds and agrochemicals. tandfonline.comresearchgate.net It acts as a starting material or intermediate in multi-step synthetic pathways. For instance, it is a precursor in the synthesis of 2,3-dichloro-N,N-dimethylpropylamine hydrochloride. chem-station.com This chlorinated compound is itself a valuable intermediate in the production of other chemicals. chem-station.com
The allylamine (B125299) structural motif, of which this compound is a fundamental example, is central to a class of antifungal drugs. msu.edu The API Naftifine, the first successful antifungal of the allylamine class, is used in topical treatments for fungal infections. msu.edugoogle.com While various synthetic routes to Naftifine and its analogues exist, they all converge on creating a core allylamine structure, highlighting the importance of this chemical class in pharmaceutical development. ru.nlbibliotekanauki.pl
The following table details examples of this compound's role as a synthetic precursor.
| Target Compound/Intermediate | Synthetic Role of this compound | Application of Target |
|---|---|---|
| 2,3-dichloro-N,N-dimethylpropylamine hydrochloride | Serves as the initial reactant, which is chlorinated to form the target compound. chem-station.com | A chemical intermediate for further synthesis. chem-station.com |
| Naftifine Analogues | Its core structure represents the allylamine class, which is the key pharmacophore for these antifungal agents. ru.nlbibliotekanauki.pl | Antifungal agents for topical use. msu.edu |
| Quaternary Ammonium (B1175870) Salts | Acts as a monomer and precursor for producing various quaternary amine compounds. tandfonline.comresearchgate.net | Used as surfactants, antimicrobial agents, and treatment aids. tandfonline.com |
The tertiary amine group of this compound is exploited in synthetic contexts to mimic or interface with biological systems. A prime example is the development of functionalized nanocultures for studying microbes. yacooscience.com By incorporating DMAA into a PDMS membrane, researchers can create a synthetic capsule that mimics a biological cell's microenvironment. yacooscience.comscbt.com The amine functionality is critical for tuning the membrane's permeability to allow the controlled passage of biologically relevant molecules, thereby replicating the dynamic exchange that occurs across cell membranes. scbt.com
Furthermore, the reactivity of the tertiary amine in this compound allows it to be a substrate in reactions that mimic biological transformations. For example, it has been used in silver-catalyzed N-amidation reactions to form a new nitrogen-nitrogen bond. This type of selective functionalization of a tertiary amine, even in the presence of other reactive groups like olefins, provides a pathway to synthesize complex aminimides and functionalize natural products, opening new avenues for creating biologically active molecules.
Precursor for Active Pharmaceutical Ingredients (APIs)
Protein Sequencing Applications
This compound plays a specific and critical role in protein sequencing, particularly in the Edman degradation method, which has been a cornerstone of protein primary structure analysis for decades. The process involves sequentially cleaving amino acids from the N-terminus of a peptide chain and identifying them one by one.
The Edman degradation consists of three main steps: coupling, cleavage, and conversion. This compound is used during the first step (coupling) as a key component of a volatile buffer solution. ru.nlbibliotekanauki.pl In this step, the N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC). This reaction requires a basic pH, typically around 9.5, to proceed efficiently. bibliotekanauki.pl
A volatile organic base is preferred for this purpose, and this compound is well-suited for this role. It is used to prepare a "dimethylallylamine buffer" that maintains the necessary alkaline conditions for the coupling reaction. bibliotekanauki.pl Its volatility is a significant advantage because, after the coupling reaction is complete, the excess buffer and other reagents can be easily and thoroughly removed under vacuum. This cleanup is crucial for preventing interference with the subsequent acidic cleavage and conversion steps, ensuring the accuracy and reliability of the sequencing process.
Q & A
Q. How can conflicting data on this compound’s environmental persistence be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
